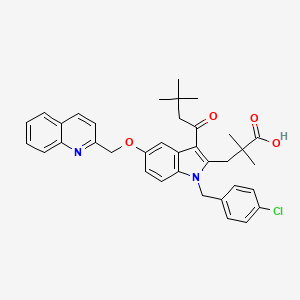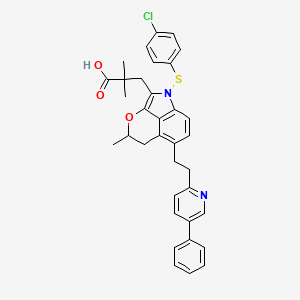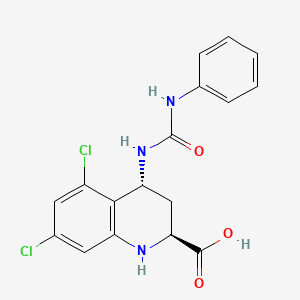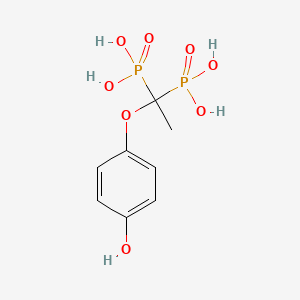![molecular formula C16H34O8S2 B1673971 (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid CAS No. 5662-81-7](/img/structure/B1673971.png)
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid is a complex organic compound that features a thiazolidine ring, a methoxyphenyl group, and an oxobutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with a suitable thiazolidine precursor under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The thiazolidine ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but lacks the thiazolidine ring and oxobutenoic acid moiety.
Imidazo[1,2-a]pyridines: Contains a different heterocyclic scaffold but can undergo similar functionalization reactions.
Uniqueness
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid is unique due to its combination of a thiazolidine ring, methoxyphenyl group, and oxobutenoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
5662-81-7 |
|---|---|
Molecular Formula |
C16H34O8S2 |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO4S/c1-19-11-5-3-2-4-10(11)14-15(8-9-20-14)12(16)6-7-13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)/b7-6- |
InChI Key |
LSCOQDOWFVSGMZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O |
Isomeric SMILES |
COC1=CC=CC=C1C2N(CCS2)C(=O)/C=C\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxy-PEG3-SS-PEG3-alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


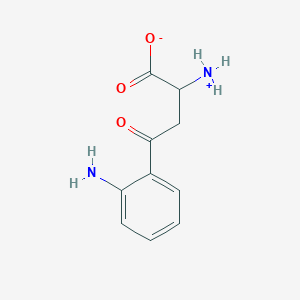
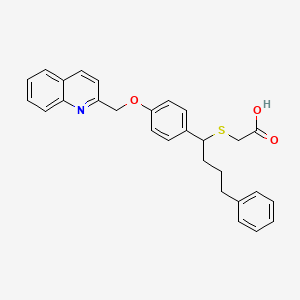
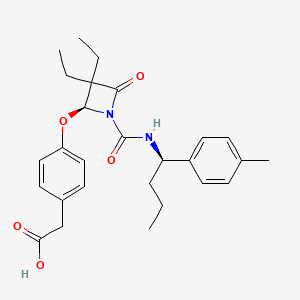
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

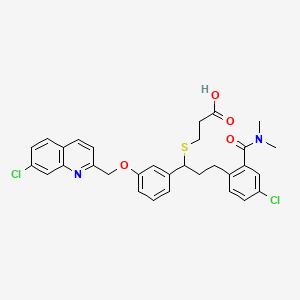
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

